Heptachlorocyclopentene
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Overview
Description
Heptachlorocyclopentene is an organochlorine compound with the molecular formula C5HCl7 It is a highly chlorinated derivative of cyclopentene and is known for its stability and reactivity
Preparation Methods
Heptachlorocyclopentene can be synthesized through the chlorination of cyclopentene. The process involves multiple steps of chlorination, where cyclopentene is reacted with chlorine gas under controlled conditions. The reaction typically occurs in the presence of a catalyst and at elevated temperatures to ensure complete chlorination. The final product is purified through distillation or other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Heptachlorocyclopentene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated cyclopentanones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into less chlorinated cyclopentene derivatives using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Diels-Alder Reactions: This compound can participate in Diels-Alder reactions with alkenes, forming cycloaddition products.
Scientific Research Applications
Heptachlorocyclopentene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various chlorinated organic compounds and as a reagent in organic synthesis.
Biology: Research studies explore its potential as a bioactive compound with antimicrobial and pesticidal properties.
Medicine: Investigations are ongoing to determine its potential therapeutic applications, including its use in drug development.
Industry: This compound is used in the production of flame retardants, rubber additives, and other industrial chemicals
Mechanism of Action
The mechanism of action of heptachlorocyclopentene involves its interaction with cellular components. It can react with cellular alkenes through cycloaddition reactions, leading to the formation of adducts that can disrupt cellular functions. The compound’s high reactivity with nucleophiles allows it to interfere with various biochemical pathways, making it effective as an antimicrobial and pesticidal agent .
Comparison with Similar Compounds
Heptachlorocyclopentene is similar to other highly chlorinated cyclopentene derivatives, such as hexachlorocyclopentadiene. it is unique due to its higher chlorine content, which imparts greater stability and reactivity. Similar compounds include:
Hexachlorocyclopentadiene: Used as a precursor for pesticides and flame retardants.
Pentachlorocyclopentene: Less chlorinated and less reactive compared to this compound
This compound’s unique properties make it a valuable compound for various scientific and industrial applications. Its high reactivity and stability offer potential for further research and development in multiple fields.
Properties
CAS No. |
62111-47-1 |
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Molecular Formula |
C5HCl7 |
Molecular Weight |
309.2 g/mol |
IUPAC Name |
1,2,3,3,4,4,5-heptachlorocyclopentene |
InChI |
InChI=1S/C5HCl7/c6-1-2(7)4(9,10)5(11,12)3(1)8/h2H |
InChI Key |
AJUXFTIOMRYFRL-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(=C(C(C1(Cl)Cl)(Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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